GPR30 agonist-1 -

GPR30 agonist-1

Catalog Number: EVT-7964068
CAS Number:
Molecular Formula: C19H17BrFNO
Molecular Weight: 374.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GPR30 agonist-1 was first synthesized and characterized in the early 2000s, with its development marking a significant advancement in understanding the roles of non-classical estrogen receptors. The compound belongs to a class of tetrahydroquinoline derivatives and is recognized for its ability to activate GPR30 without affecting traditional estrogen receptors like estrogen receptor alpha and beta. Its classification as a selective agonist allows researchers to study the specific effects mediated by GPR30, distinguishing them from those mediated by other estrogen receptors .

Synthesis Analysis

The synthesis of GPR30 agonist-1 involves several key steps, primarily utilizing Scandium(III)-catalyzed aza-Diels-Alder cyclization. This method allows for the efficient formation of the core structure of G-1 through either multicomponent or stepwise reactions.

Technical Details

  • Catalyst: Scandium(III) is employed as a Lewis acid catalyst to enhance reaction efficiency.
  • Reaction Conditions: Optimization of solvent selection and reaction temperature is crucial for achieving high endo-diastereoselectivity.
  • Yield: The synthesis process has been reported to yield high quantities of the desired product with minimal by-products, showcasing its effectiveness .
Molecular Structure Analysis

The molecular structure of GPR30 agonist-1 features a tetrahydroquinoline scaffold, which is essential for its biological activity.

Structural Characteristics

  • Molecular Formula: C17H18N2O2
  • Molecular Weight: Approximately 286.34 g/mol
  • Key Functional Groups: The structure contains amine and hydroxyl functional groups that are critical for receptor binding and activation.
  • 3D Conformation: The spatial arrangement allows for optimal interaction with the GPR30 receptor, facilitating effective signaling .
Chemical Reactions Analysis

GPR30 agonist-1 participates in various chemical reactions primarily related to its binding interactions with the G protein-coupled estrogen receptor.

Key Reactions

  • Binding Affinity: The agonist engages in reversible binding with the receptor, leading to conformational changes that activate intracellular signaling pathways.
  • Signal Transduction: Upon binding, GPR30 agonist-1 initiates a cascade of intracellular reactions involving multiple G proteins (Gαs, Gαi) and downstream effectors such as adenylyl cyclase and phosphoinositide 3-kinase .
Mechanism of Action

The mechanism of action for GPR30 agonist-1 involves its interaction with the GPR30 receptor, leading to various physiological effects.

Detailed Mechanism

  1. Receptor Activation: Binding of G-1 to GPR30 triggers a conformational change in the receptor.
  2. Signal Cascade Initiation: This change activates associated G proteins, which then stimulate downstream signaling pathways.
  3. Physiological Effects:
    • Induction of vasodilation through nitric oxide synthase activation.
    • Modulation of calcium handling in vascular smooth muscle cells.
    • Regulation of gene expression related to cell survival and proliferation .
Physical and Chemical Properties Analysis

GPR30 agonist-1 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Applications

GPR30 agonist-1 has broad applications across various fields of biomedical research.

Scientific Applications

  • Cardiovascular Research: Investigating the role of estrogen signaling in blood pressure regulation and vascular health.
  • Metabolic Studies: Exploring potential therapeutic effects on obesity and insulin resistance.
  • Cancer Research: Evaluating the effects of GPR30 activation on tumor cell proliferation and survival mechanisms.
  • Neuroprotection Studies: Assessing the neuroprotective properties of GPR30 activation in models of neurological diseases such as multiple sclerosis .
Introduction to GPR30/GPER1 as a Therapeutic Target

Historical Context of GPR30 Discovery and Evolution to GPER1 Designation

The identification of GPR30 (now designated GPER1) emerged from efforts to characterize orphan G-protein coupled receptors (GPCRs). Initially cloned in 1996 as a member of the rhodopsin-like GPCR family, GPR30 was classified as an orphan receptor due to its unknown endogenous ligand and physiological function [1] [8]. A pivotal shift occurred in 2005 when multiple research groups independently demonstrated that GPR30 binds estradiol (E2) with high affinity (Kd ≈ 6 nM) and specificity not observed with other endogenous steroids (e.g., progesterone, testosterone, or cortisol) [1] [6]. This discovery resolved the paradox of rapid estrogen signaling events that could not be explained by classical nuclear estrogen receptors (ERα/ERβ), which operate through slower genomic mechanisms [1] [2].

The receptor's functional characterization revealed its capacity to activate intracellular effectors, including adenylate cyclase, ERK1/2, and phosphatidylinositol 3,4,5-trisphosphate (PIP3), confirming its role in non-genomic signaling [1] [8]. Based on these estrogen-specific signaling properties, the International Union of Basic and Clinical Pharmacology (IUPHAR) officially redesignated GPR30 as the G Protein-Coupled Estrogen Receptor 1 (GPER1) in 2007 [1] [6]. This reclassification established GPER1 as the third primary estrogen receptor alongside ERα and ERβ, distinguished by its 7-transmembrane domain structure and plasma membrane/endoplasmic reticulum localization [8] [10].

Table 1: Key Milestones in GPER1 Characterization

YearDiscovery MilestoneSignificance
1996Initial cloning of GPR30Identified as an orphan GPCR with unknown ligand
2005High-affinity estradiol binding demonstratedEstablished linkage to estrogen signaling
2007IUPHAR redesignation as GPER1Formal recognition as a bona fide estrogen receptor
2009GPER1-selective agonist G-1 developedEnabled targeted investigation of GPER1-specific physiology
2015+Clinical trials with GPER1 agonists (e.g., LNS8801)Validation of therapeutic potential in oncology [1]

Role of GPER1 in Non-Genomic Estrogen Signaling Pathways

GPER1 activation triggers rapid (seconds to minutes) intracellular signaling cascades distinct from the genomic actions of classical estrogen receptors. Structurally, GPER1 features four extracellular segments and four cytosolic domains that interface with heterotrimeric G proteins (primarily Gαs and Gαi/o) upon ligand binding [1] [10]. This engagement initiates multiple parallel pathways:

  • Calcium Mobilization & Kinase Activation:Ligand binding induces Gβγ-mediated activation of phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from endoplasmic stores, while DAG activates protein kinase C (PKC) [1] [6]. Concurrently, Gαs stimulates adenylate cyclase, elevating cyclic AMP (cAMP) and activating protein kinase A (PKA) [8].

  • Transcriptional Cross-Talk:Although non-genomic in origin, GPER1 signaling indirectly influences gene expression through kinase-mediated modulation of transcription factors. ERK1/2 phosphorylation activates Elk-1 and CREB, while PI3K-generated PIP3 activates AKT, regulating FOXO and mTOR pathways [1] [7]. These pathways converge on critical regulators of cell proliferation and survival.

  • Receptor Transactivation:GPER1 activation promotes matrix metalloproteinase (MMP)-dependent cleavage of heparin-bound epidermal growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR). This cascade integrates estrogen signaling with growth factor pathways [1] [6].

Table 2: Genomic vs. Non-Genomic Estrogen Signaling

FeatureClassical ERα/ERβ (Genomic)GPER1 (Non-Genomic)
LocalizationNucleusPlasma membrane/Endoplasmic reticulum
Response TimeHours (transcription-dependent)Seconds–Minutes
Primary MediatorsEstrogen response elements (EREs)G proteins, Kinases (ERK, PI3K, PKA)
Key EffectorsRNA polymerase, Co-regulatorscAMP, Ca²⁺, PIP₃, EGFR
Ligand SpecificityE2 > E1 > E3E2 only (high specificity) [1]

Rationale for Targeting GPER1 in Disease Pathophysiology

GPER1 exhibits tissue-specific expression patterns that underpin its therapeutic appeal. High expression occurs in the vascular endothelium, pancreas, immune cells, and specific brain regions (hypothalamus, hippocampus), positioning it to modulate cardiovascular, metabolic, neurological, and oncological processes [1] [5] [10]. Critically, GPER1 activation often opposes classical ER signaling, providing a mechanism to selectively fine-tune estrogenic responses.

  • Oncology:GPER1 demonstrates tumor-suppressive effects across multiple malignancies. In melanoma, colon, lung, and pancreatic cancers, activation promotes apoptosis and inhibits proliferation via p53 and CDKN1A upregulation [1]. In breast cancer, while early studies suggested pro-tumorigenic effects, recent clinical data correlate GPER1 expression with longer survival and reduced metastasis. The agonist LNS8801 (in NCI trial NCT04130516) induces remission in checkpoint inhibitor-refractory cancers (e.g., uveal melanoma, neuroendocrine tumors) by enhancing immunogenic cell death [1].

  • Cardiometabolic Disease:GPER1 activation induces vasodilation via nitric oxide (NO) release and suppresses vascular smooth muscle proliferation, lowering blood pressure [1] [7]. In ovariectomized rats, the GPER1 agonist G-1 attenuates heart failure by normalizing β1-adrenergic receptor (β1-AR) expression and enhancing β2-AR cardioprotection, reducing fibrosis and B-type natriuretic peptide (BNP) levels [7]. GPER1 also modulates insulin secretion and glucose uptake, though effects are context-dependent [4] [9].

  • Neurological Disorders:GPER1 activation in the hippocampus enhances memory consolidation and exhibits neuroprotective effects in models of cerebral ischemia by suppressing ferroptosis via the Nrf2/GPX4 pathway [6] [8]. Reduced GPER1 levels are observed in ADHD, depression, and neurodegenerative conditions, suggesting its role in maintaining cognitive health [5] [6].

  • Metabolic Regulation & Dermatology:GPER1 regulates adipocyte differentiation and lipolysis. Knockout mice develop insulin resistance and obesity, while the agonist G-1 reduces adiposity in normal diets [1] [4]. In dermatology, G-1 promotes hair growth by upregulating Wnt/β-catenin and Hedgehog signaling in dermal papilla cells during the anagen phase [3].

Table 3: Tumor-Suppressive Effects of GPER1 Activation in Preclinical Models

Cancer TypeGPER1 AgonistKey MechanismsOutcomes
BreastG-1, LNS8801↑ p53, ↓ cyclin D1, ↑ immune cell infiltrationReduced metastasis, prolonged survival [1]
OvarianG-1↑ BAX, ↓ BCL-2, caspase-3 activationApoptosis induction, chemosensitization [1]
ColorectalG-1↓ β-catenin, ↑ E-cadherinSuppressed invasion, EMT reversal [1]
PancreaticLNS8801↑ PD-L1 expression, T-cell activationSynergy with anti-PD-1 therapy [1]

Table 4: GPER1 Modulation in Non-Oncological Conditions

ConditionModelGPER1 RoleTherapeutic Outcome
Heart FailureOvariectomized rats + isoproterenolNormalizes β1-AR, ↑ β2-AR, ↓ fibrosis↑ LVDP, ↓ BNP, improved contractility [7]
Cerebral IschemiaRat middle cerebral artery occlusionActivates Nrf2/GPX4, ↓ lipid peroxidation↓ Infarct size, improved neurological function [6]
AlopeciaC57BL/6J mice↑ Wnt/R-spondin, ↑ Gli1, ↑ Lef1Accelerated anagen, ↑ hair density [3]
Insulin ResistanceHigh-fat diet ovariectomized miceModulates AMPK/TBC1D1/GLUT4Context-dependent: improves obesity but may ↑ glucose [4] [9]

Concluding Remarks

GPER1 represents a pivotal modulator of estrogen signaling with distinct therapeutic advantages over classical ERs. Its tissue-selective expression, rapid signaling kinetics, and functional divergence from ERα/ERβ enable targeted intervention in oncology, cardiometabolic, and neurological disorders. The development of selective agonists like G-1 and clinical-stage compounds (e.g., LNS8801) underscores the translational potential of this receptor. Future research should focus on resolving context-dependent signaling outcomes and optimizing ligand specificity to fully exploit GPER1's therapeutic landscape.

Properties

Product Name

GPR30 agonist-1

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H17BrFNO

Molecular Weight

374.2 g/mol

InChI

InChI=1S/C19H17BrFNO/c1-23-18-8-5-11(20)9-16(18)19-14-4-2-3-13(14)15-10-12(21)6-7-17(15)22-19/h2-3,5-10,13-14,19,22H,4H2,1H3/t13-,14+,19-/m1/s1

InChI Key

YGLAUQAYNBUDIJ-BIENJYKASA-N

SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C=CC(=C4)F

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.